Cas no 101167-00-4 (2-amino-N-(2-chloro-6-methylphenyl)acetamide)

2-Amino-N-(2-chloro-6-methylphenyl)acetamide is a specialized organic compound featuring a chloro-methylphenyl moiety linked to an acetamide backbone. Its molecular structure, incorporating both amino and chloro-methyl substituents, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits reactivity suitable for further functionalization, enabling applications in the development of active ingredients and fine chemicals. Its stability under controlled conditions ensures consistent performance in synthetic processes. The presence of the chloro and methyl groups enhances its utility in targeted molecular modifications, particularly in the synthesis of bioactive molecules. This compound is typically handled under standard laboratory safety protocols due to its potential reactivity.
2-amino-N-(2-chloro-6-methylphenyl)acetamide structure
101167-00-4 structure
Product Name:2-amino-N-(2-chloro-6-methylphenyl)acetamide
CAS No:101167-00-4
MF:C9H11ClN2O
MW:198.649441003799
MDL:MFCD20711202
CID:5302276
PubChem ID:39664
Update Time:2025-10-25

2-amino-N-(2-chloro-6-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(2-chloro-6-methylphenyl)acetamide
    • Acetamide, 2-amino-N-(2-chloro-6-methylphenyl)-
    • MDL: MFCD20711202
    • Inchi: 1S/C9H11ClN2O/c1-6-3-2-4-7(10)9(6)12-8(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)
    • InChI Key: NZNRSFWHRMBUHU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1NC(CN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.1

2-amino-N-(2-chloro-6-methylphenyl)acetamide Pricemore >>

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Additional information on 2-amino-N-(2-chloro-6-methylphenyl)acetamide

Comprehensive Overview of 2-amino-N-(2-chloro-6-methylphenyl)acetamide (CAS No. 101167-00-4): Properties, Applications, and Research Insights

2-amino-N-(2-chloro-6-methylphenyl)acetamide (CAS No. 101167-00-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This acetamide derivative is characterized by its unique molecular structure, featuring an amino group and a chloro-methylphenyl moiety, which contribute to its diverse reactivity and potential applications. Researchers and industry professionals frequently search for terms like "synthesis of 2-amino-N-(2-chloro-6-methylphenyl)acetamide", "CAS 101167-00-4 applications", and "acetamide derivatives in drug discovery", reflecting its relevance in modern chemistry.

The compound’s molecular formula, C9H11ClN2O, and its moderate polarity make it soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone. This solubility profile is critical for its use in high-throughput screening and medicinal chemistry applications. Recent studies highlight its role as a building block in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Searches for "bioactive acetamide compounds" and "chlorophenyl derivatives in pharmacology" underscore the growing interest in this niche.

In the context of green chemistry and sustainable synthesis, 2-amino-N-(2-chloro-6-methylphenyl)acetamide has been explored for its potential to reduce waste in multi-step reactions. Innovations in catalytic methods and microwave-assisted synthesis have improved its production efficiency, addressing queries like "eco-friendly synthesis of CAS 101167-00-4". Furthermore, its stability under ambient conditions makes it a practical candidate for industrial-scale applications, aligning with trends in process optimization and cost-effective chemical manufacturing.

The compound’s structure-activity relationship (SAR) has been a focal point in drug design, particularly in developing small-molecule therapeutics. Its chloro-methylphenyl group is often leveraged to enhance binding affinity in target proteins, a topic frequently searched as "SAR of chloro-substituted acetamides". Additionally, its aminoacetamide core is a versatile scaffold in peptide mimetics and kinase inhibitors, resonating with trends in precision medicine and targeted therapy.

Beyond pharmaceuticals, 2-amino-N-(2-chloro-6-methylphenyl)acetamide finds utility in material science, particularly in the development of functional polymers and coating additives. Its ability to act as a cross-linking agent or monomer modifier has been explored in patents and academic papers, answering queries like "acetamides in polymer chemistry". This dual applicability in life sciences and industrial materials underscores its interdisciplinary importance.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize CAS 101167-00-4, ensuring purity and consistency for research use. Recent advancements in analytical method development have streamlined its quality control, addressing common search terms like "HPLC analysis of 2-amino-N-(2-chloro-6-methylphenyl)acetamide". These protocols are vital for compliance with Good Laboratory Practice (GLP) and regulatory standards in chemical research.

In summary, 2-amino-N-(2-chloro-6-methylphenyl)acetamide (CAS No. 101167-00-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its synthetic versatility, coupled with ongoing research into its mechanistic pathways and industrial scalability, positions it as a valuable entity in modern chemistry. As interest in tailored chemical solutions and sustainable methodologies grows, this compound is poised to remain a key subject of scientific inquiry and innovation.

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